2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile
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Overview
Description
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is a heterocyclic compound known for its unique structural features and significant potential in various scientific fields. This compound, characterized by the presence of both imidazole and thiazole rings, is notable for its trifluoromethyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and nitrile precursors under controlled conditions. The reaction often requires the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthesis, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, typically under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein functions. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
- 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxaldehyde
- 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde
Comparison: Compared to similar compounds, 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity, making it more effective in certain applications.
Properties
Molecular Formula |
C9H6F3N3S |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile |
InChI |
InChI=1S/C9H6F3N3S/c1-4-5(2)16-8-14-7(9(10,11)12)6(3-13)15(4)8/h1-2H3 |
InChI Key |
JIGDWLZNTYRQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=C(N12)C#N)C(F)(F)F)C |
Origin of Product |
United States |
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